![molecular formula C15H19Cl2N3O3 B14597723 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid CAS No. 58831-35-9](/img/structure/B14597723.png)
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a substituted phenyl group. This compound is known for its antifungal properties and is used in various pharmaceutical formulations to treat fungal infections.
Métodos De Preparación
The synthesis of 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 3-methylpentan-2-one.
Formation of Intermediate: The reaction between 2,4-dichlorobenzyl chloride and 3-methylpentan-2-one in the presence of a base such as sodium hydride forms an intermediate.
Cyclization: The intermediate undergoes cyclization with imidazole in the presence of a suitable catalyst to form the desired product
Industrial production methods often involve optimizing these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the compound
Common reagents used in these reactions include potassium permanganate, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other imidazole derivatives.
Biology: The compound is studied for its antifungal properties and its potential use in treating fungal infections.
Medicine: It is used in pharmaceutical formulations to treat conditions such as athlete’s foot and ringworm.
Industry: The compound is used in the production of antifungal creams and ointments
Mecanismo De Acción
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death .
Comparación Con Compuestos Similares
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole can be compared with other antifungal imidazole derivatives such as:
Miconazole: Similar in structure but with different substituents, miconazole is also used to treat fungal infections.
Clotrimazole: Another imidazole derivative with a broad spectrum of antifungal activity.
Ketoconazole: Known for its systemic antifungal properties, ketoconazole is used in both topical and oral formulations.
These compounds share a common imidazole ring but differ in their substituents and specific applications, highlighting the unique properties of 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole in terms of its antifungal efficacy and specific uses.
Propiedades
Número CAS |
58831-35-9 |
|---|---|
Fórmula molecular |
C15H19Cl2N3O3 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)-3-methylpentyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H18Cl2N2.HNO3/c1-3-11(2)14(9-19-7-6-18-10-19)13-5-4-12(16)8-15(13)17;2-1(3)4/h4-8,10-11,14H,3,9H2,1-2H3;(H,2,3,4) |
Clave InChI |
UVGWSVQXSSJYQW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


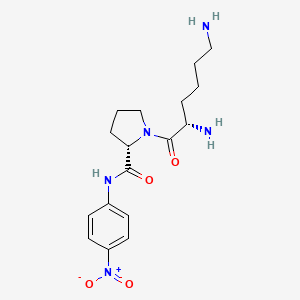
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
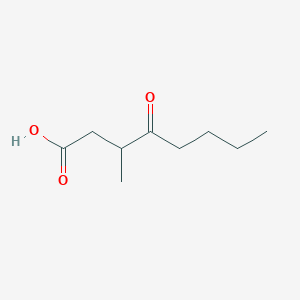
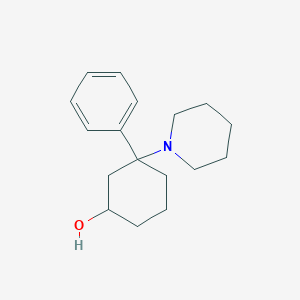
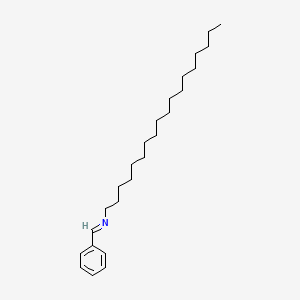
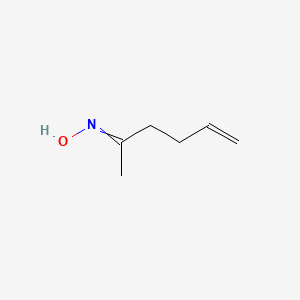



![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
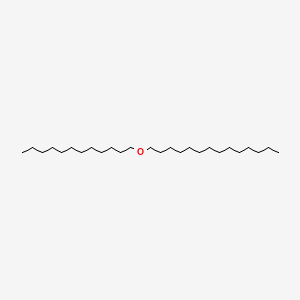
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

